tert-Butyldimethylsilyl bromoacetate CAS number and structure
tert-Butyldimethylsilyl bromoacetate CAS number and structure
Technical Monograph: tert-Butyldimethylsilyl Bromoacetate
Executive Summary
tert-Butyldimethylsilyl bromoacetate (TBDMS-bromoacetate) is a specialized organosilicon reagent utilized primarily as a "masked" enolate precursor in advanced organic synthesis.[1] Unlike standard alkyl esters (e.g., tert-butyl bromoacetate), the silyl ester bond offers unique orthogonality—it is cleavable under mild, non-hydrolytic conditions using fluoride sources (e.g., TBAF). Its primary utility in drug development lies in its conversion to silyl ketene acetals (SKAs), enabling Lewis acid-catalyzed Mukaiyama Aldol reactions for the stereoselective construction of
Part 1: Chemical Identity & Structural Architecture[1][2]
Compound Name: tert-Butyldimethylsilyl bromoacetate
CAS Number: 480439-46-1
Molecular Formula: C
Structural Specification: The molecule consists of a bromoacetic acid core protected by a bulky tert-butyldimethylsilyl (TBDMS) group at the carboxylate oxygen.[1]
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Sensitive to moisture/hydrolysis.[1] |
| Boiling Point | ~70–75 °C (at 0.5 mmHg) | Distillable under high vacuum.[1] |
| Density | ~1.15 g/mL | Estimated based on silyl ester analogs.[1] |
| Solubility | DCM, THF, Et | Reacts/Hydrolyzes in water/alcohols.[1] |
| Stability | Moisture Sensitive | Store under Argon/Nitrogen at 2–8 °C. |
Part 2: Synthetic Methodology
Core Directive: The synthesis of silyl esters from
Protocol: Silylation of Bromoacetic Acid
Reagents:
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Solvation: Charge the flask with Bromoacetic acid (e.g., 10 mmol) and dissolve in anhydrous DMF (5 mL/mmol).
-
Activation: Cool the solution to 0 °C in an ice bath. Add Imidazole portion-wise.[1][3] Note: The reaction is slightly exothermic; temperature control prevents side reactions.
-
Silylation: Add TBDMSCl portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and stir at Room Temperature (23 °C) for 4–12 hours.
-
Checkpoint: Monitor by TLC (stain with KMnO
).[1] The starting acid will remain at the baseline; the silyl ester will move significantly higher (R ~0.6–0.8 in Hexane/EtOAc).
-
-
Workup (Critical):
-
Purification: Concentrate under reduced pressure. Purify via vacuum distillation (Kugelrohr is preferred).[1]
-
Avoid: Silica gel chromatography is often too acidic/active and can hydrolyze the silyl ester.[1]
-
Visualization: Synthetic Pathway
Caption: Figure 1. Step-wise synthesis of TBDMS-bromoacetate via the Corey-Venkateswarlu imidazole-catalyzed protocol.
Part 3: Mechanistic Utility & Applications
The strategic value of TBDMS-bromoacetate lies in its ability to function as a Silyl Ketene Acetal (SKA) precursor .[1]
Generation of Silyl Ketene Acetals (Mukaiyama Aldol)
Treatment of TBDMS-bromoacetate with a bulky base (LHMDS or LDA) generates the corresponding silyl ketene acetal in situ.[1] This intermediate is a soft nucleophile that reacts with aldehydes in the presence of a Lewis Acid (e.g., BF
Why use the Silyl Ester?
-
Fluoride Cleavage: The final aldol product retains the silyl ester. Unlike alkyl esters (methyl/ethyl) which require harsh hydrolysis (LiOH/NaOH) that might cause
-elimination, the TBDMS ester can be cleaved using TBAF or HF[1]·Pyridine to yield the free acid quantitatively.[1] -
Solubility: The lipophilic TBDMS group improves solubility in non-polar solvents (DCM, Toluene) used in low-temperature aldol reactions (-78 °C).[1]
Reformatsky-Type Reactions
While classical Reformatsky reactions use Zinc and
Visualization: Mukaiyama Aldol Pathway
Caption: Figure 2. Mechanistic pathway for the conversion of TBDMS-bromoacetate into Silyl Ketene Acetals and subsequent Aldol addition.
Part 4: Handling & Stability
-
Moisture Sensitivity: The Si-O-C(O) bond is susceptible to hydrolysis.[1] While TBDMS is more stable than TMS (Trimethylsilyl), it will degrade upon prolonged exposure to atmospheric moisture.[1]
-
Storage: Store in a tightly sealed vial under Argon at 4 °C.
-
-
Acidity: Avoid contact with strong acids or acidic silica gel, which will cleave the silyl group.
-
Safety: As an alkylating agent (bromoacetate derivative), it is a potential lachrymator and skin irritant.[1] Handle in a fume hood with nitrile gloves.[1]
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3][4] Journal of the American Chemical Society, 94(17), 6190–6191. Link[1]
-
Mukaiyama, T., Banno, K., & Narasaka, K. (1974).[1] Reaction of silyl enol ethers with aldehydes in the presence of titanium tetrachloride. A useful method for the stereoselective synthesis of
-hydroxyketones.[5][6] Journal of the American Chemical Society, 96(24), 7503–7509. Link[1] -
Wissner, A. (1979).[1] A new synthesis of
-unsaturated carboxylic acid silyl esters.[1] The Journal of Organic Chemistry, 44(25), 4617–4622. Link[1] -
PubChem Database. (2024).[1] tert-Butyldimethylsilyl 2-bromoacetate (CAS 480439-46-1).[1][7][8] National Library of Medicine.[1] Link[1]
Sources
- 1. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tert-Butyldimethylsilyl bromoacetate | CAS 480439-46-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. tert-Butyldimethylsilyl 2-bromoacetate | 480439-46-1 [sigmaaldrich.com]
